molecular formula C9H13BO5 B14019195 (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid

(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid

Cat. No.: B14019195
M. Wt: 212.01 g/mol
InChI Key: XNKZCOBEFURBLN-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxymethyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-(hydroxymethyl)-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and polyols. This interaction is crucial for its role in biological systems, where it can inhibit enzymes or interfere with signaling pathways by binding to specific molecular targets. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with target molecules .

Comparison with Similar Compounds

Uniqueness: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and dimethoxy groups, which enhance its reactivity and binding affinity in various chemical and biological applications. These functional groups provide additional sites for chemical modification, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H13BO5

Molecular Weight

212.01 g/mol

IUPAC Name

[3-(hydroxymethyl)-2,4-dimethoxyphenyl]boronic acid

InChI

InChI=1S/C9H13BO5/c1-14-8-4-3-7(10(12)13)9(15-2)6(8)5-11/h3-4,11-13H,5H2,1-2H3

InChI Key

XNKZCOBEFURBLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)CO)OC)(O)O

Origin of Product

United States

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